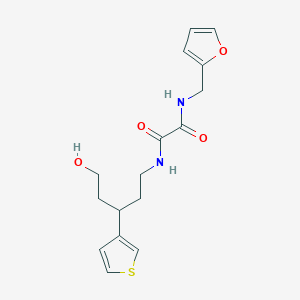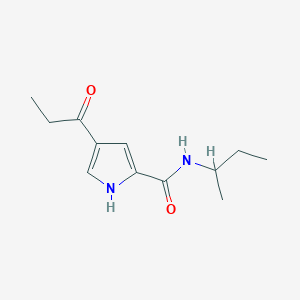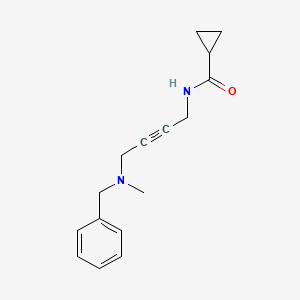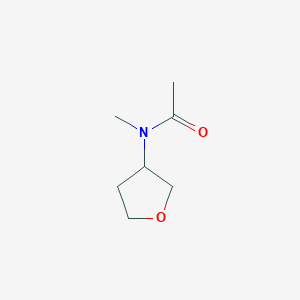
1-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18N6O and its molecular weight is 346.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesized derivatives of 1-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been studied for their biological activity. The synthesis process involves reactions with various aromatic acids and hydrazine hydrate, leading to compounds with potential biological significance (Noubade, Prasad, Kumar, & Udupi, 2009).
Rearrangement and Structural Studies
- Research includes the study of the rearrangement of related compounds, such as 5-arylisoxazole-3-hydroxamic acids, into 3,4-substituted 1,2,5-oxadiazoles. This rearrangement and the resulting structures provide valuable insights into the behavior of similar compounds (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Synthesis of Bi-heterocyclic Skeleton
- A bi-heterocyclic skeleton related to the compound has been synthesized, demonstrating significant heat of formation and detonation properties. This research is crucial for understanding the energetic and thermal properties of such compounds (Cao et al., 2020).
Antimicrobial Activities
- The synthesis of novel 1,2,4-triazole derivatives, which share a structural similarity with the compound of interest, shows promising antimicrobial activities. These activities highlight the potential of such compounds in medical applications (Bektaş et al., 2007).
Photoinduced Molecular Rearrangements
- Studies on the photochemistry of 1,2,4-oxadiazoles, closely related to the compound, reveal insights into molecular rearrangements under light exposure. This can be vital for understanding the photostability and photoreactivity of such compounds (Buscemi, Vivona, & Caronna, 1996).
Catalysis in Aqueous Media
- Substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles have been synthesized and used in the formation of palladium(II) complexes. These complexes have shown high-turnover catalysis in aqueous media, a property that could be relevant for similar compounds in catalytic applications (Bumagin et al., 2018).
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-11-4-7-14(8-5-11)18-21-19(26-23-18)16-17(20)25(24-22-16)15-9-6-12(2)13(3)10-15/h4-10H,20H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWTVKQQUCTPJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2357352.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2357353.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2357354.png)



![2-[(3-Nitrophenyl)formamido]propanoic acid](/img/structure/B2357362.png)


![Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2357366.png)
![5-chloro-2-(methylsulfanyl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]pyrimidine-4-carboxamide](/img/structure/B2357367.png)

